

Application Notes and Protocols for D5 Antibody in Western Blot Analysis

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Compound of Interest

Compound Name: D595

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These application notes provide detailed information and protocols for the use of the D5 monoclonal antibody in Western Blotting for the detection of the HIV-1 envelope glycoprotein gp41. The D5 antibody is a critical tool for researchers studying HIV-1 entry, vaccine development, and the efficacy of antiviral therapies.

Introduction

The D5 monoclonal antibody specifically recognizes a conserved epitope on the N-heptad repeat (NHR) of the HIV-1 transmembrane glycoprotein gp41. This region is crucial for the fusion of the viral and cellular membranes, a critical step in HIV-1 entry into host cells. The high specificity and affinity of the D5 antibody make it a valuable reagent for the detection and characterization of gp41 in various applications, including Western Blotting.

Target Information

- Target: Human Immunodeficiency Virus 1 (HIV-1) Glycoprotein 41 (gp41)
- Specificity: Recognizes a conserved hydrophobic pocket within the N-heptad repeat (NHR) of gp41.
- Clonality: Monoclonal
- Isotype: Human IgG1

- Applications: Western Blot (WB), ELISA, Neutralization Assays, Inhibition Assays.[1]

Data Presentation

Recommended Antibody Dilutions for Western Blot

Application	Recommended Starting Dilution	Dilution Range
Western Blot	1:1000	1:200 - 1:2000

Note: The optimal dilution should be determined experimentally by the end-user. The provided range is a general guideline based on commercially available anti-gp41 antibodies.[2]

Molecular Weight of Target Protein

Protein	Predicted Molecular Weight	Observed Molecular Weight (Western Blot)
HIV-1 gp41	~41 kDa	~41 kDa (may vary with glycosylation)
HIV-1 gp160 (precursor)	~160 kDa	~160 kDa

Note: The D5 antibody may also detect the precursor protein gp160, which is cleaved into gp120 and gp41.[3]

Experimental Protocols

Western Blot Protocol for HIV-1 gp41 Detection

This protocol provides a general procedure for using the D5 antibody in Western Blotting. Optimization may be required for specific experimental conditions and sample types.

A. Sample Preparation

- Cell Lysates:
 - Culture HIV-1 infected cells (e.g., HEK293T cells transfected with an HIV-1 Env expression plasmid or infected T-cell lines).

- Wash cells with ice-cold PBS.
- Lyse cells in RIPA buffer (or another suitable lysis buffer) containing protease inhibitors.
- Incubate on ice for 30 minutes, with occasional vortexing.
- Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein lysate.
- Viral Lysates:
 - Concentrate viral particles from cell culture supernatant by ultracentrifugation.
 - Resuspend the viral pellet in lysis buffer.
- Protein Quantification:
 - Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).

B. SDS-PAGE and Protein Transfer

- Mix 20-30 µg of protein lysate with 4X Laemmli sample buffer.
- Denature the samples by heating at 95-100°C for 5-10 minutes.
- Load the samples onto a 10% or 12% SDS-polyacrylamide gel. Include a pre-stained protein ladder.
- Run the gel at 100-150V until the dye front reaches the bottom of the gel.
- Transfer the separated proteins to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system. Follow the manufacturer's instructions for the transfer apparatus.
- Verify the transfer efficiency by staining the membrane with Ponceau S solution.

C. Immunodetection

- Blocking:
 - Wash the membrane briefly with Tris-buffered saline containing 0.1% Tween 20 (TBST).
 - Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation:
 - Dilute the D5 antibody in blocking buffer to the desired concentration (e.g., 1:1000).
 - Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three times for 10 minutes each with TBST.
- Secondary Antibody Incubation:
 - Dilute a horseradish peroxidase (HRP)-conjugated anti-human IgG secondary antibody in blocking buffer according to the manufacturer's recommendations.
 - Incubate the membrane with the secondary antibody solution for 1 hour at room temperature with gentle agitation.
- Final Washes:
 - Wash the membrane three times for 10 minutes each with TBST.

D. Detection

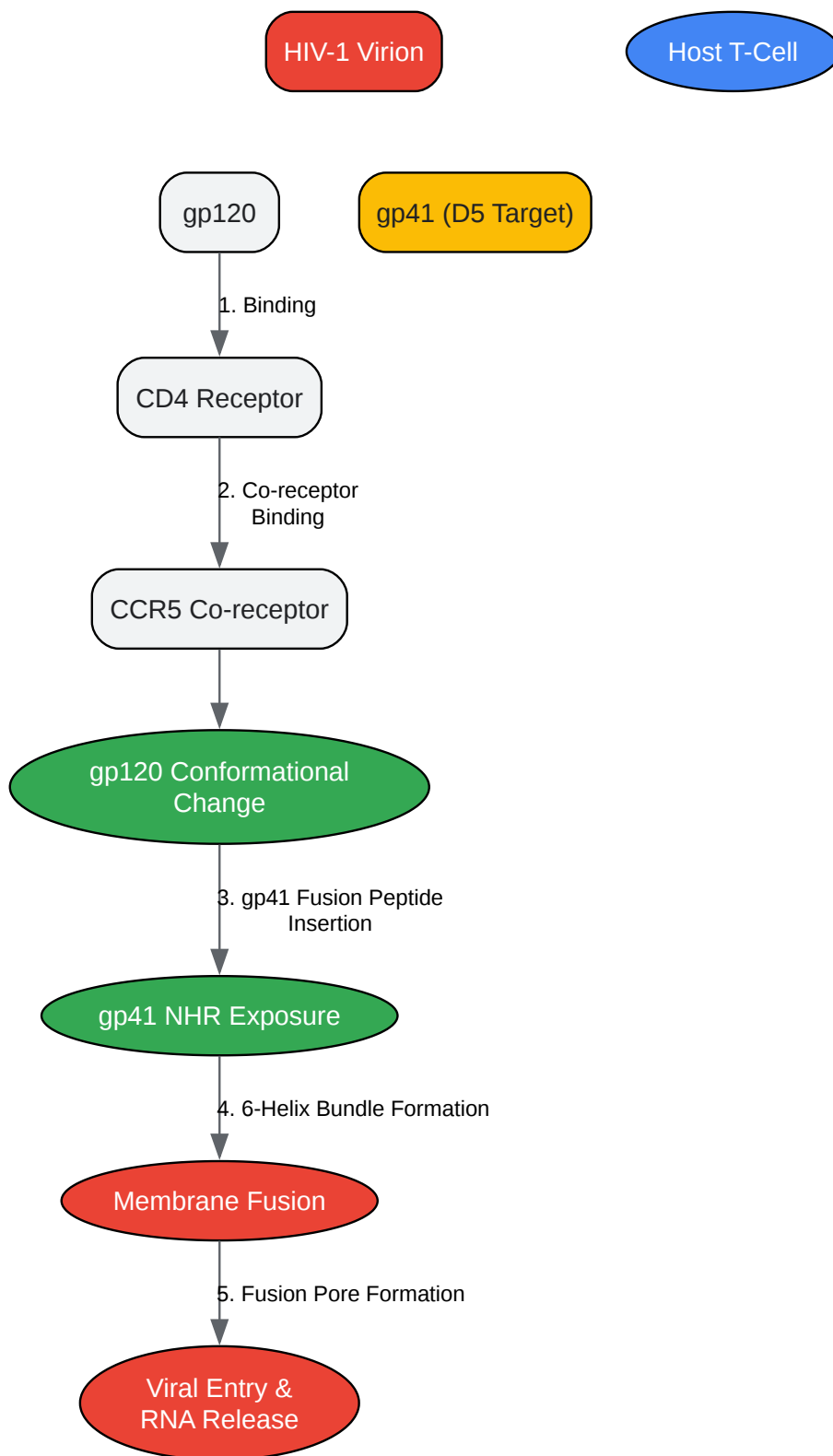
- Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's instructions.
- Incubate the membrane with the ECL reagent for the recommended time.

- Capture the chemiluminescent signal using an imaging system or by exposing the membrane to X-ray film.

Mandatory Visualizations

HIV-1 Entry Signaling Pathway

The following diagram illustrates the key steps of HIV-1 entry into a host cell, the process targeted by the D5 antibody.

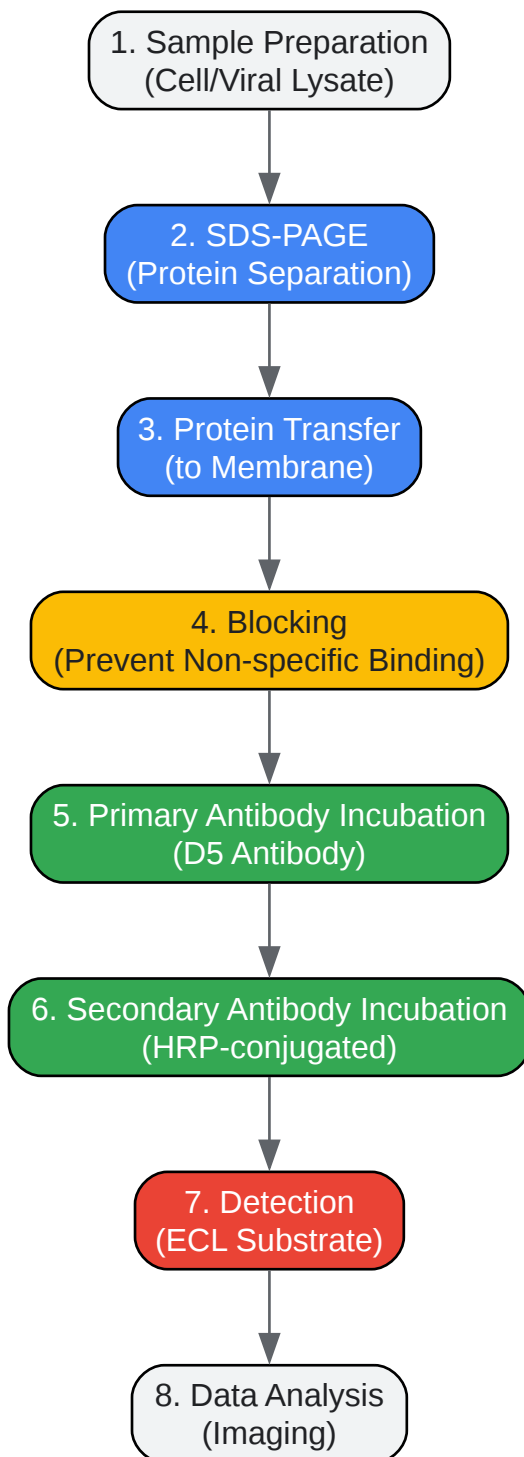


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Caption: HIV-1 entry pathway targeted by the D5 antibody.

Western Blot Experimental Workflow

The diagram below outlines the major steps of the Western Blotting procedure.



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Caption: A streamlined workflow for Western Blotting.

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